3-(3-fluorobenzenesulfonamido)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a 3-fluorobenzenesulfonamido group and a propyl-linked propanamide chain. Its structure combines a sulfonamide moiety, known for enhancing binding affinity to biological targets, with a pyrazolo[1,5-a]pyrimidine core, a scaffold frequently utilized in kinase inhibitors and modulators of signaling pathways . The fluorine atom at the 3-position of the benzene ring likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs .
Properties
IUPAC Name |
3-[(3-fluorophenyl)sulfonylamino]-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O3S/c1-14-10-18-22-12-15(13-25(18)24-14)4-3-8-21-19(26)7-9-23-29(27,28)17-6-2-5-16(20)11-17/h2,5-6,10-13,23H,3-4,7-9H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYJQQGWHFMRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCNS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorobenzenesulfonamido)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazolopyrimidine core, which can be synthesized through a series of cyclization reactions involving appropriate precursors. The fluorobenzenesulfonamide group is then introduced via a sulfonation reaction, followed by coupling with the pyrazolopyrimidine core through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The 3-fluorobenzenesulfonamide moiety exhibits classic sulfonamide reactivity:
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Hydrolysis : Acidic or basic conditions may cleave the sulfonamide bond, yielding 3-fluorobenzenesulfonic acid and the corresponding amine. This reaction typically requires harsh conditions (e.g., concentrated HCl or NaOH at elevated temperatures).
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Nucleophilic Substitution : The electron-withdrawing fluorine substituent on the benzene ring may activate the sulfonamide for electrophilic aromatic substitution (e.g., nitration or halogenation) at positions ortho or para to the sulfonamide group.
Amide Bond Reactivity
The central propanamide group undergoes reactions typical of amides:
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Hydrolysis : Acidic (e.g., HCl) or basic (e.g., NaOH) hydrolysis cleaves the amide bond, producing propanoic acid and the amine derivative. This reaction is slower than ester hydrolysis but proceeds under reflux conditions.
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Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to a tertiary amine, though this is less common due to competing side reactions.
Pyrazolo[1,5-a]pyrimidine Reactivity
The 2-methylpyrazolo[1,5-a]pyrimidine heterocycle contributes unique reactivity:
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Electrophilic Substitution : The nitrogen-rich aromatic system undergoes electrophilic substitution (e.g., nitration or sulfonation) at activated positions, influenced by the methyl substituent’s directing effects.
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Ring-Opening Reactions : Strong oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., H₂/Pd) may disrupt the heterocyclic ring, though specific data for this compound is limited.
Cross-Coupling and Functionalization
The propyl linker and heterocycle enable further derivatization:
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Alkylation/Amidation : The terminal amine on the propyl chain can react with acyl chlorides or alkyl halides to form secondary amides or amines .
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Metal-Catalyzed Coupling : Suzuki-Miyaura or Buchwald-Hartwig coupling could modify the pyrimidine ring if halogenated precursors are used in synthesis .
Stability Considerations
Scientific Research Applications
This compound has been studied for its antibacterial and antitumor activities. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis, which is crucial for bacterial survival. Additionally, the pyrazolo[1,5-a]pyrimidine part of the molecule has been linked to various biological activities, including anti-inflammatory and anticancer properties.
Antibacterial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial effects. For instance, the compound was tested against various strains of bacteria, demonstrating effectiveness comparable to established antibiotics.
Antitumor Activity
Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit cancer cell proliferation. The specific compound has been evaluated in vitro against several cancer cell lines, showing promising results in reducing cell viability.
Therapeutic Potential
The therapeutic potential of this compound extends beyond antibacterial and antitumor applications. Its unique structure allows it to interact with multiple biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit carbonic anhydrase, a key enzyme involved in various physiological processes.
- Modulation of Cell Signaling Pathways : The pyrazolo[1,5-a]pyrimidine structure may influence signaling pathways involved in cell growth and apoptosis.
Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry assessed the antibacterial efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
Case Study 2: Antitumor Activity
In a separate study reported in Cancer Research, the compound was evaluated for its antitumor effects on human breast cancer cells. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation and induction of apoptosis .
Summary of Applications
Mechanism of Action
The mechanism of action of 3-(3-fluorobenzenesulfonamido)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their differentiating features are summarized below:
Physicochemical Properties
- LogP Values: The target compound’s logP is estimated to be ~2.8 (moderate lipophilicity), balancing membrane permeability and solubility. In contrast, the bromophenyl analog has a higher logP (~3.5) due to bromine’s hydrophobicity, while the propanoic acid derivative exhibits a lower logP (~1.2) .
- Solubility : The 3-fluorobenzenesulfonamido group enhances aqueous solubility (≈15 µM in PBS) compared to the bromophenyl analog (<5 µM) .
Structure-Activity Relationship (SAR)
- Sulfonamide vs. Carboxamide: Sulfonamides (target compound) exhibit stronger hydrogen-bonding capacity than carboxamides (e.g., propanoic acid analog ), improving target engagement .
- Halogen Effects : Fluorine (target compound) provides a balance of electronegativity and steric bulk, whereas bromine (analog ) increases molecular weight without significant gains in binding .
Biological Activity
The compound 3-(3-fluorobenzenesulfonamido)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide , also referred to as a pyrazole derivative, has garnered attention in recent research due to its potential biological activities, particularly in the fields of medicinal chemistry and pest control. This article aims to provide a comprehensive overview of its biological activity based on diverse sources of information.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a sulfonamide group, a pyrazole moiety, and a propanamide backbone, which are significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. Specifically, compounds with similar structures have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a related pyrazole derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values ranged between 32-64 µg/mL .
Insecticidal Activity
As indicated in patent literature, this compound is part of a class of insecticides that target specific pests. The compound's activity has been characterized through field trials showing effective control over common agricultural pests, suggesting its utility in pest management strategies .
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry assessed the efficacy of various pyrazole derivatives, including our compound, against colorectal cancer models. Results indicated that the compound inhibited tumor growth by inducing apoptosis via the mitochondrial pathway .
- Antimicrobial Evaluation : An investigation into the antimicrobial efficacy of sulfonamide derivatives highlighted that our compound exhibited synergistic effects when combined with traditional antibiotics, enhancing their effectiveness against resistant strains .
- Field Trials for Pest Control : A series of field trials conducted by agricultural researchers demonstrated that formulations containing this compound significantly reduced pest populations while maintaining safety profiles for non-target organisms .
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. Key steps include:
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Cyclization : Use of precursors like 2-methylpyrazolo[1,5-a]pyrimidin-6-yl derivatives under reflux conditions with polar aprotic solvents (e.g., DMF or pyridine) .
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Sulfonamide Coupling : React 3-fluorobenzenesulfonyl chloride with a propylamine intermediate in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
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Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures improves purity .
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Yield Optimization : Reaction time, temperature, and stoichiometric ratios of reagents should be systematically tested using Design of Experiments (DoE) principles .
- Data Table : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | Pyridine, reflux, 5h | 70 | ≥95% | |
| Sulfonamide Coupling | EtOH, 0–5°C, 2h | 62–68 | ≥98% |
Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyrazolo[1,5-a]pyrimidine core (e.g., aromatic protons at δ 7.5–8.5 ppm) and the fluorobenzenesulfonamide moiety (distinct coupling patterns for fluorine-substituted aryl groups) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS; look for [M+H]+ peaks matching the theoretical mass (e.g., m/z ~500–550 range for similar compounds) .
- IR Spectroscopy : Identify sulfonamide N–H stretches (~3300 cm⁻¹) and carbonyl peaks (~1650–1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate selectivity against off-target kinases or receptors?
- Methodological Answer :
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Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to test inhibition at 1 µM. Compare IC50 values for DDR1 (target) vs. DDR2, Bcr-Abl, or c-Kit (off-targets) .
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Binding Affinity Studies : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure Kd values. For example, a compound with Kd = 0.6 nM for DDR1 vs. >100 nM for other kinases indicates high selectivity .
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Cellular Assays : Test proliferation inhibition in DDR1-overexpressing cancer cell lines (e.g., HT-29 colon cancer) vs. DDR1-negative controls .
- Data Table : Example Selectivity Profile (Hypothetical Data)
| Target | IC50 (nM) | Selectivity Score (S(10)) |
|---|---|---|
| DDR1 | 6.8 | 0.008 |
| DDR2 | >1000 | — |
| Bcr-Abl | 850 | — |
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic Stability : Assess liver microsome stability (human/rodent) to identify rapid degradation. For example, low oral bioavailability may arise from poor metabolic stability, requiring prodrug strategies .
- Protein Binding : Measure plasma protein binding (e.g., via equilibrium dialysis). High binding (>95%) can reduce free drug concentration, explaining potency gaps between in vitro and in vivo .
- Pharmacokinetic (PK) Studies : Conduct IV/PO dosing in rodents to calculate AUC, Cmax, and half-life. Compounds with oral bioavailability <30% may need structural modifications (e.g., adding solubilizing groups) .
Q. How can structure-activity relationship (SAR) studies guide optimization of pharmacokinetic properties?
- Methodological Answer :
- LogP Adjustments : Introduce polar groups (e.g., morpholine, pyridine) to reduce LogP and improve solubility. For example, adding a dimethylaminoethyl group increased oral bioavailability from 40% to 67% in analogs .
- Metabolic Hotspots : Use CYP450 inhibition assays to identify vulnerable sites (e.g., fluorobenzenesulfonamide’s para-fluorine resists oxidation) .
- Prodrug Design : Mask acidic/basic groups (e.g., esterification of carboxylates) to enhance membrane permeability .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzymatic vs. cellular IC50 values?
- Methodological Answer :
- Assay Conditions : Compare buffer composition (e.g., ATP concentration in kinase assays). Higher ATP levels in cellular assays can reduce apparent potency .
- Membrane Permeability : Use Caco-2 assays to evaluate passive diffusion. Poor permeability may explain higher cellular IC50 .
- Off-Target Effects : Perform RNA-seq or phosphoproteomics to identify compensatory pathways activated in cells but not in enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
